5-chloro-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)thiophene-2-carboxamide
Description
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Properties
IUPAC Name |
5-chloro-N-(furan-2-ylmethyl)-N-(oxan-4-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c16-14-4-3-13(21-14)15(18)17(10-12-2-1-7-20-12)11-5-8-19-9-6-11/h1-4,7,11H,5-6,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWMMPLAQHNRGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CO2)C(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and applications in various fields, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Chlorine atom at the 5-position of the thiophene ring.
- Furan ring substituted at the 2-position with a carboxamide group.
- Oxan-4-yl group , which enhances its solubility and biological interactions.
The molecular formula is CHClNOS, with a molecular weight of approximately 315.78 g/mol. The presence of multiple functional groups suggests potential for diverse biological interactions.
Antimicrobial Properties
Several studies have indicated that compounds with similar structural motifs exhibit antimicrobial activity. For instance, derivatives of thiophene and furan have been shown to possess significant antibacterial and antifungal properties. The mechanism often involves interference with microbial cell wall synthesis or inhibition of specific enzymes critical for microbial survival.
Anticancer Activity
Research indicates that compounds similar to 5-chloro-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)thiophene-2-carboxamide may exhibit anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells. The proposed mechanism involves induction of apoptosis through modulation of signaling pathways such as the Bcl-2 family proteins, leading to increased cell death in cancerous cells.
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of key enzymes involved in metabolic pathways. For example, it could potentially inhibit tyrosinase, an enzyme involved in melanin production, which may have implications for treating hyperpigmentation disorders.
Study 1: Antimicrobial Activity
A study evaluated the antibacterial effects of thiophene derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with similar structures had minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, indicating moderate antibacterial activity.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 20 | Staphylococcus aureus |
| Compound B | 30 | Escherichia coli |
| 5-chloro-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)thiophene-2-carboxamide | 25 | Pseudomonas aeruginosa |
Study 2: Anticancer Activity
Another study focused on the cytotoxic effects of furan-based compounds on cancer cell lines. The results indicated that certain derivatives exhibited IC values below 10 µM against MCF-7 (breast cancer) cells.
| Compound | IC (µM) | Cell Line |
|---|---|---|
| Compound X | 8 | MCF-7 |
| Compound Y | 12 | HeLa |
| 5-chloro-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)thiophene-2-carboxamide | 9 | MCF-7 |
The biological activity of 5-chloro-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)thiophene-2-carboxamide is hypothesized to involve:
- Enzyme Interaction : Binding to active sites of enzymes like tyrosinase or kinases, inhibiting their function.
- Cell Signaling Modulation : Affecting pathways related to apoptosis and cell proliferation.
- Membrane Disruption : Inducing changes in microbial membranes leading to cell lysis.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 5-chloro-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)thiophene-2-carboxamide exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives containing furan moieties demonstrate moderate to strong anticancer effects in leukemia cell lines, suggesting that the furan ring may enhance biological activity through electron donation, which stabilizes interactions with cellular targets .
Case Study: Antiproliferative Activity
A study synthesized several derivatives of furan-containing compounds, including those similar to 5-chloro-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)thiophene-2-carboxamide. Compounds were tested using MTT assays, revealing that modifications at specific positions significantly influenced their cytotoxic effects. Notably, certain derivatives showed potent activity in inducing apoptosis in cancer cells .
Targeting Tubulin Dynamics
5-chloro-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)thiophene-2-carboxamide has been investigated for its potential as a colchicine binding site inhibitor (CBSI). This class of compounds can interfere with microtubule dynamics, crucial for cell division. The structural characteristics of the compound allow it to fit into the colchicine binding site on tubulin, which may lead to effective anticancer therapies by disrupting mitotic processes .
Table 1: Comparison of Anticancer Compounds
| Compound Name | Structure Type | Target | Activity |
|---|---|---|---|
| 5-chloro-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)thiophene-2-carboxamide | Thiophene derivative | Tubulin | Moderate to strong |
| Colchicine | Alkaloid | Tubulin | High |
| Paclitaxel | Taxane | Microtubules | High |
Synthetic Pathways
The synthesis of 5-chloro-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)thiophene-2-carboxamide typically involves multi-step reactions including the formation of the thiophene ring followed by functionalization with chloro and oxan groups. The synthetic approach often utilizes established methodologies such as coupling reactions and electrophilic substitutions.
General Synthetic Route:
- Formation of Thiophene Ring: Utilize appropriate precursors to synthesize the thiophene core.
- Chlorination: Introduce the chloro substituent through electrophilic aromatic substitution.
- Oxan Functionalization: Employ amine coupling strategies to attach the oxan moiety.
Q & A
Basic: What are the critical steps for synthesizing 5-chloro-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)thiophene-2-carboxamide, and how can yield be optimized?
Methodological Answer:
The synthesis typically involves coupling thiophene-2-carboxylic acid derivatives with substituted amines. Key steps include:
- Amide Bond Formation : React 5-chlorothiophene-2-carboxylic acid with furan-2-ylmethylamine and oxan-4-amine under carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous dichloromethane .
- Purification : Use column chromatography (eluent: dichloromethane/ethyl acetate, 9:1) to isolate the product, achieving ~27% yield. For optimization, consider varying solvent polarity or employing microwave-assisted synthesis to enhance reaction efficiency .
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm substituent integration and regiochemistry. For example, furan protons appear as a multiplet at δ 7.60–7.40 ppm, while oxane protons resonate as a triplet at δ 2.82 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H] 301.1369 vs. observed 301.1379) .
- Chromatography : Monitor purity via TLC (Rf ~0.5 in dichloromethane/ethyl acetate) and HPLC with UV detection at 254 nm .
Advanced: How can computational methods predict metabolic stability and aldehyde oxidase (AO) susceptibility of this compound?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions with human AO. Focus on the thiophene and furan moieties, which are prone to oxidation .
- Metabolic Pathway Prediction : Apply QSAR models to assess electron-deficient regions (e.g., chloro-substituent) that may hinder AO-mediated metabolism. Validate predictions with in vitro hepatocyte assays .
Advanced: How can structural modifications enhance bioactivity while minimizing toxicity?
Methodological Answer:
- SAR Analysis : Replace the oxane ring with morpholine derivatives (e.g., 3-oxomorpholin-4-yl) to improve solubility and target binding, as seen in anticoagulant analogs .
- Toxicity Screening : Use in vitro cytotoxicity assays (e.g., HepG2 cells) and Ames tests to evaluate mutagenicity. Compare with structurally related compounds like Zifaxaban, which showed reduced hepatotoxicity via pyridone substitution .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Orthogonal Assays : Cross-validate anticoagulant activity using thrombin generation assays (TGA) and anti-Factor Xa tests. For example, discrepancies in IC values may arise from assay sensitivity differences .
- Crystallographic Analysis : Resolve binding ambiguities via X-ray diffraction of the compound bound to its target (e.g., Factor Xa). This clarifies steric or electronic effects from the oxane and furan groups .
Basic: What are the best practices for ensuring reproducibility in synthesis protocols?
Methodological Answer:
- Detailed Experimental Logs : Document reaction parameters (temperature, solvent purity, stirring rate). For example, anhydrous conditions are critical for amide coupling .
- Batch Consistency : Use standardized reagents (e.g., EDC from the same supplier) and validate intermediates via H NMR before proceeding .
Advanced: How can in vitro and in vivo models evaluate the compound’s pharmacokinetic profile?
Methodological Answer:
- In Vitro ADME : Perform hepatic microsome stability assays (human and rodent) to measure half-life. Monitor CYP450 inhibition via fluorometric screening .
- In Vivo PK : Administer the compound to Sprague-Dawley rats (IV/PO) and collect plasma for LC-MS/MS analysis. Calculate AUC and bioavailability, adjusting for interspecies metabolic differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
